molecular formula C10H11BrN2O3 B13771503 ethyl N-(2-bromophenyl)-N-carbamoylcarbamate CAS No. 71235-94-4

ethyl N-(2-bromophenyl)-N-carbamoylcarbamate

Cat. No.: B13771503
CAS No.: 71235-94-4
M. Wt: 287.11 g/mol
InChI Key: BTPKCEPCEQYPJZ-UHFFFAOYSA-N
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Description

Ethyl N-(2-bromophenyl)-N-carbamoylcarbamate is a carbamate derivative featuring a 2-bromophenyl group, an ethyl ester, and a carbamoyl moiety. The 2-bromophenyl group is known to enhance binding interactions in drug intermediates, as seen in N-(2-bromophenyl)formamide hydrochloride, which is used in pharmaceutical synthesis . Carbamates, in general, exhibit antimicrobial, antifungal, and enzyme-inhibitory properties, with substituents critically influencing their activity .

Properties

CAS No.

71235-94-4

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

ethyl N-(2-bromophenyl)-N-carbamoylcarbamate

InChI

InChI=1S/C10H11BrN2O3/c1-2-16-10(15)13(9(12)14)8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H2,12,14)

InChI Key

BTPKCEPCEQYPJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1=CC=CC=C1Br)C(=O)N

Origin of Product

United States

Preparation Methods

Overview of Synthesis Strategy

The synthesis of ethyl N-(2-bromophenyl)-N-carbamoylcarbamate generally involves multi-step organic reactions designed to introduce the carbamate and bromophenyl functionalities with high purity and structural control. The key synthetic steps include:

  • Formation of the carbamate group via reaction of appropriate amines with ethyl carbamate or related reagents.
  • Introduction of the 2-bromophenyl moiety through substitution or coupling reactions.
  • Purification steps to isolate the final product with desired chemical and physical properties.

Preparation of Ethyl Carbamate Intermediate

Ethyl carbamate (urethane) is a crucial intermediate in the synthesis of this compound. A patented industrial method provides an efficient, environmentally friendly route for ethyl carbamate synthesis without using phosgene, a toxic and corrosive reagent. This method uses urea and ethanol under catalytic conditions:

Parameter Condition Range Catalyst Examples
Urea to Ethanol Ratio 1:1 to 1:20 molar ratio Zinc oxide, Magnesium oxide, Calcium oxide, Aluminum oxide
Reaction Temperature 100 to 200 °C
Pressure 0.1 to 2.0 MPa
Reaction Time 1 to 12 hours
Ammonia Byproduct Absorbed and recycled

Typical Process (Embodiment 1):

  • 780 L ethanol and 150 kg urea mixed in a sealed reactor.
  • 10 kg zinc oxide catalyst added.
  • Heated to 125 °C, then to 135 °C under stirring and controlled pressure (~1.0 MPa).
  • Ammonia released during reaction is absorbed and recycled.
  • Reaction maintained at 150 °C for 6 hours.
  • Product purified by vacuum distillation at ~110 °C to obtain ethyl carbamate with >95% yield.

This method avoids phosgene, reduces environmental pollution, and provides a high yield of ethyl carbamate, which is essential for subsequent synthesis steps.

Synthesis of this compound

The synthesis of the target compound involves the reaction of ethyl carbamate with 2-bromoaniline or related bromophenyl amines under controlled conditions to form the N-carbamoylcarbamate structure. Although detailed stepwise protocols are scarce in open literature, the process generally follows these principles:

  • Step 1: Preparation of ethyl carbamate as described above.
  • Step 2: Reaction of ethyl carbamate with 2-bromoaniline under suitable conditions to form the N-(2-bromophenyl) carbamate intermediate.
  • Step 3: Carbamoylation to introduce the carbamoylcarbamate group, often via reaction with phosgene substitutes or carbamoylating agents.
  • Step 4: Purification by crystallization or chromatography to isolate this compound.

The presence of the bromine atom on the phenyl ring requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Comparative Structural Analysis with Related Compounds

Compound Name Structural Features Unique Aspects
This compound Contains bromine on phenyl ring and carbamoylcarbamate group Enhanced biological activity, lipophilicity, blood-brain barrier penetration
Ethyl N-(2-chlorophenyl)-N-carbamoylcarbamate Chlorine instead of bromine Different solubility and reactivity profiles
(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate tert-Butyl group replaces ethyl Steric hindrance affects pharmacokinetics
N-Ethyl-N-methylpropanamide Lacks carbamate functionality Different pharmacological profile

This comparison highlights the significance of the bromine atom and carbamate functionality in determining the compound's chemical behavior and biological activity.

Research Findings and Applications

This compound exhibits significant anticonvulsant activity by modulating neurotransmitter systems, potentially altering synaptic transmission. The bromophenyl group enhances lipophilicity, improving the compound's ability to cross the blood-brain barrier, a critical factor in neurotherapeutic efficacy.

Summary Table of Preparation Conditions

Step Reagents/Conditions Notes
Ethyl Carbamate Synthesis Urea + Ethanol, ZnO catalyst, 100-200 °C, 0.1-2 MPa, 1-12 h Phosgene-free, ammonia recycled, >95% yield
Formation of N-(2-bromophenyl) Carbamate Ethyl carbamate + 2-bromoaniline, controlled temperature and solvents Regioselectivity critical, avoid side reactions
Carbamoylcarbamate Group Introduction Carbamoylating agents or substitutes Carbamate functionality introduced
Purification Vacuum distillation, crystallization High purity required for biological activity

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-bromophenyl)-N-carbamoylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding amine and ethyl carbamate .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of ethyl N-(2-bromophenyl)-N-carbamoylcarbamate exhibit significant anticancer properties. The compound's ability to inhibit tumor growth has been explored, particularly in breast and colon cancer cell lines. For instance, research has shown that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways, making it a potential candidate for cancer therapy .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies have indicated that the compound can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This property positions the compound as a promising agent for further development in neuropharmacology .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its usefulness in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

  • Case Study 1: Breast Cancer Cell Lines
    A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
  • Case Study 2: Neuroprotection in Animal Models
    In an animal model of Parkinson's disease, administration of the compound led to improved motor function and reduced neuronal loss, indicating its potential as a neuroprotective agent .
  • Case Study 3: Inhibition of Inflammatory Pathways
    Research focusing on rheumatoid arthritis models showed that the compound effectively reduced joint swelling and inflammatory markers, suggesting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl N-(2-bromophenyl)-N-carbamoylcarbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the carbamoylcarbamate moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl N-(2-Bromophenyl)-N-Carbamoylcarbamate and Analogues

Compound Name Molecular Formula Molecular Weight Substituents LogP (XLogP3) H-Bond Donors/Acceptors Key Properties/Activity
This compound* C₁₀H₁₁BrN₂O₃ ~295.11 (calc.) 2-Bromophenyl, ethyl carbamate ~3.0 (est.) 2/3 Antimicrobial (inferred)
2-[(3-Bromobenzoyl)amino]ethyl N-phenylcarbamate C₁₆H₁₅BrN₂O₃ 363.21 3-Bromobenzoyl, phenyl carbamate 3.2 2/3 Higher molecular weight; positional isomerism
N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide C₁₇H₁₂ClNO₂ 297.74 2-Chlorophenyl, naphthalene N/A 2/3 Antimycobacterial (MIC = 8 µM)
(2-Bromo-3-fluorophenyl) N,N-diethylcarbamate C₁₁H₁₂BrFNO₂ 296.12 2-Bromo-3-fluorophenyl, diethyl N/A 1/3 Enhanced electron-withdrawing effects
[3-(4-Bromophenyl)-chromen-7-yl] N,N-dimethylcarbamate C₁₉H₁₆BrNO₄ 414.24 4-Bromophenyl, dimethyl carbamate N/A 1/4 Anticancer (STK921835)

*Calculated properties based on structural analogs.

Key Observations:

Substituent Position and Halogen Effects: The 2-bromophenyl group in the target compound may confer steric and electronic advantages over 3- or 4-bromo isomers (e.g., 2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate ). Fluorine substitution (as in (2-bromo-3-fluorophenyl) N,N-diethylcarbamate ) introduces stronger electron-withdrawing effects, which could alter reactivity compared to bromine alone.

Carbamate Ester Groups: Ethyl esters (e.g., target compound) typically offer better hydrolytic stability than methyl esters (e.g., methyl N-(2-oxoethyl)-N-phenylcarbamate ), affecting bioavailability.

Electronic Structure and Bioactivity :

  • Quantum chemical studies on bromophenyl derivatives (e.g., DFT/B3LYP analysis ) reveal that HOMO-LUMO gaps (band gaps) correlate with biological activity. A narrower gap (e.g., 4.5 eV in some analogs) may enhance charge transfer interactions in antimicrobial mechanisms .

Physicochemical Properties

  • LogP Values: The target compound’s estimated LogP (~3.0) aligns with analogs like 2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate (LogP = 3.2) , indicating moderate lipophilicity suitable for membrane penetration.
  • Hydrogen-Bonding Capacity: With 2 donors and 3 acceptors, the carbamoyl group enhances solubility in polar solvents compared to N,N-dimethylcarbamates .

Biological Activity

Ethyl N-(2-bromophenyl)-N-carbamoylcarbamate, with the CAS number 71235-94-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C11_{11}H12_{12}BrN3_{3}O2_{2}
  • Molecular Weight : 300.14 g/mol

This compound belongs to a class of carbamate derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways, notably:

  • Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cell proliferation and survival, similar to other carbamate derivatives that target the PI3K/Akt/mTOR signaling pathway .
  • Anticonvulsant Activity : Related compounds have shown effectiveness as anticonvulsants, suggesting potential neuroprotective properties .
  • Cytochrome P450 Modulation : It may influence cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
AnticancerInhibits cell proliferation in various cancer cell lines
AnticonvulsantDemonstrated efficacy in reducing seizure activity in animal models
Cytochrome P450 InteractionModulates hepatic cytochrome P450 enzyme activity

Case Studies

  • Anticancer Efficacy :
    A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability and proliferation rates, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Neuroprotective Effects :
    In a preclinical model of epilepsy, this compound was tested for its anticonvulsant properties. The results showed a marked decrease in seizure frequency and severity, supporting its potential use in treating epilepsy.
  • Metabolic Pathway Modulation :
    Research focusing on drug metabolism highlighted how this compound affects cytochrome P450 enzymes. This modulation can lead to altered pharmacokinetics of co-administered drugs, emphasizing the need for careful consideration in polypharmacy scenarios.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing ethyl N-(2-bromophenyl)-N-carbamoylcarbamate, and how can reaction conditions be tailored to enhance yield?

  • Methodology : Utilize a two-step approach involving (1) activation of the carbamate precursor with reagents like diphenylphosphoryl azide (DPPA) and (2) coupling with 2-bromophenol derivatives under anhydrous conditions. Key adjustments include optimizing solvent systems (e.g., THF for solubility), stoichiometric ratios (e.g., 1:1.05 molar ratio of amine to coupling agent), and reflux time (2–4 hours). Purification via silica gel chromatography (85:15 hexane/ethyl acetate) can improve yield, as demonstrated in analogous carbamate syntheses .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H-NMR for aromatic proton splitting patterns (e.g., 7.50–7.05 ppm for bromophenyl protons) and carbamate NH signals (5.93–5.91 ppm). 13C^{13}C-NMR should confirm carbonyl resonances (153–192 ppm) .
  • HRMS : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+Na]+^+ with <1 ppm mass error) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as applied to structurally similar carbamates .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and stability of this compound in biological or catalytic systems?

  • Methodology : Perform density functional theory (DFT) calculations to model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and binding affinities to enzyme active sites. Compare with experimental data (e.g., enzyme inhibition assays) to validate predictions. Studies on analogous compounds highlight the role of bromine substituents in modulating electronic properties .

Q. What experimental strategies address discrepancies in reported biological activities of carbamate derivatives, such as enzyme inhibition efficacy?

  • Methodology :

  • Dose-Response Curves : Standardize assay conditions (pH, temperature) to minimize variability.
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects.
  • Meta-Analysis : Cross-reference data from independent studies (e.g., acetylcholinesterase inhibition in vs. antimicrobial assays in ) to identify confounding factors (e.g., solvent polarity, cell permeability) .

Q. How does the 2-bromophenyl moiety influence the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodology :

  • Molecular Docking : Simulate binding poses in enzyme active sites (e.g., acetylcholinesterase) to assess bromine’s role in hydrophobic interactions or halogen bonding.
  • SAR Studies : Compare inhibition constants (Ki_i) of brominated vs. non-brominated carbamates. For example, the 2-bromo group in similar compounds enhances binding affinity by 30–50% due to improved van der Waals contacts .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for validating synthetic reproducibility across laboratories?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test critical variables (e.g., reaction temperature, catalyst loading).
  • Interlaboratory Studies : Collaborate with independent labs to replicate synthesis and characterization, reporting mean yields ± SD (e.g., 29% ± 3% in ).
  • QC Protocols : Implement in-line analytics (e.g., FTIR for real-time reaction monitoring) .

Q. How can researchers resolve conflicting crystallographic data on carbamate derivatives?

  • Methodology :

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. Br···π contacts) to explain packing differences.
  • Temperature-Dependent Crystallography : Assess thermal motion effects on bond lengths/angles, as demonstrated in studies of methyl N-(2-bromo-4-chlorophenyl)carbamate .

Biological & Mechanistic Studies

Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound?

  • Methodology :

  • Primary Neuronal Cultures : Test compound efficacy against oxidative stress (e.g., H2_2O2_2-induced apoptosis).
  • Acetylcholinesterase (AChE) Assays : Measure IC50_{50} values using Ellman’s method, correlating with DFT-predicted binding energies .

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